Enantiomeric Excess >99% via Chiral Transfer Hydrogenation — Janssen Process Patent Establishes Definitive Chiral Purity Standard
The Janssen Pharmaceuica NV patent WO2020212399A1 explicitly claims a method that produces (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate with an enantiomeric excess (ee) of >85%, preferably >90%, more preferably >95%, and most preferably >99% [1]. The previous prior-art method yielded only moderate ee (~50-58%) and lower diastereoselectivity (17:1 to 22:1 trans/cis) [1]. This represents a >2-fold improvement in ee relative to earlier azide-based Curtius rearrangement approaches. The (2R,3R) enantiomer (CAS 1626482-01-6) produced by alternative routes lacks this validated high-ee manufacturing specification .
| Evidence Dimension | Enantiomeric excess (ee) of the (2S,3S) enantiomer |
|---|---|
| Target Compound Data | ee >99% (most preferred embodiment); ee >85% (minimum claimed) |
| Comparator Or Baseline | Prior art method: ee = 50-58% (with (R)-Cl-MeO-BIPHEP or similar catalyst) |
| Quantified Difference | Minimum 1.7-fold improvement; maximum >2-fold improvement in ee |
| Conditions | Chiral transfer hydrogenation of β-keto ester (II) using Ru(II)-(Tol-BINAP) catalyst, ammonium formate as hydrogen donor, trifluoroethanol/ethanol solvent, 3-4 mol% catalyst loading |
Why This Matters
Enantiomeric purity directly determines pharmacological activity and off-target risk; a >99% ee specification ensures batch-to-batch reproducibility for drug development programs.
- [1] Janssen Pharmaceutica NV. WO2020212399A1 — Method for preparing an alkyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid ester compound. Published 2020-10-22. Priority date 2019-04-15. View Source
